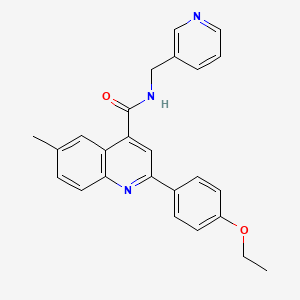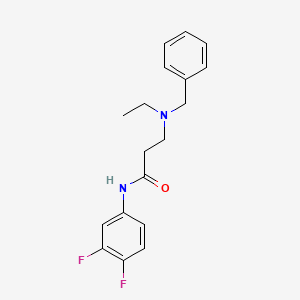
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the regulation of the hypothalamic-pituitary-gonadal axis, which controls reproductive function in animals. This compound has been shown to increase the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in an increase in testosterone and estrogen levels, which can lead to improved growth performance and reproductive function in animals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals, including increased feed intake, improved growth performance, and altered hormone levels. In pigs, this compound has been shown to increase feed intake by up to 12%, resulting in improved growth performance and feed efficiency. In chickens, this compound has been shown to increase body weight gain and improve feed conversion ratio. This compound has also been shown to increase testosterone and estrogen levels in animals, which can lead to improved reproductive function.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has a number of advantages for use in lab experiments, including its low toxicity and ease of administration. However, there are also some limitations to its use, including the need for careful dosing and monitoring of hormone levels, as well as potential variability in response between different animal species.
将来の方向性
There are a number of potential future directions for research on N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in medicine and environmental science. In particular, there is a need for more research on the long-term effects of this compound use in animals, as well as its potential impact on human health and the environment. Additionally, there is a need for more research on the optimal dosing and administration of this compound in different animal species, as well as its potential interactions with other drugs and chemicals.
合成法
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a few different methods, including the reaction of 2-furylacetic acid with 3,5-dimethoxyaniline in the presence of thionyl chloride, followed by the addition of thiourea. Another method involves the reaction of 2-furylmethylamine with 3,5-dimethoxyphenyl isothiocyanate in the presence of a base. Both methods result in the formation of this compound as a white crystalline powder.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to increase feed intake and improve growth performance in livestock, particularly in pigs and chickens. In medicine, this compound has been investigated for its potential anti-cancer and anti-inflammatory properties. In environmental science, this compound has been studied as a potential soil fumigant and nematocide.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSRDDBAGUXGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
